Ivabradine D6 Hydrochloride: Technical Guide for Bioanalysis and Pharmacology
Ivabradine D6 Hydrochloride: Technical Guide for Bioanalysis and Pharmacology
Executive Summary
Ivabradine D6 Hydrochloride (CAS: 2070009-63-9) is the stable isotope-labeled (SIL) analog of Ivabradine, a selective
Chemical Identity & Structural Analysis[2][3]
The D6 isotopolog is chemically identical to the therapeutic agent Ivabradine, with the exception of six hydrogen atoms replaced by deuterium (
Structural Specifications
| Feature | Specification |
| Chemical Name | 3-[3-[[[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-7,8-bis(trideuteriomethoxy)-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride |
| CAS Number | 2070009-63-9 (HCl salt) / 148849-67-6 (Unlabeled Parent) |
| Molecular Formula | |
| Molecular Weight | 511.08 g/mol (Salt) / ~474.6 g/mol (Free Base) |
| Isotopic Purity | Typically |
| Mass Shift | +6.037 Da relative to unlabeled Ivabradine |
| Chirality | S-enantiomer (active pharmaceutical ingredient configuration) |
Isotopic Labeling Logic
The choice of the methoxy groups (
-
Metabolic Stability: These positions are less prone to rapid metabolic cleavage compared to the N-methyl group (which is subject to N-demethylation by CYP3A4).[2]
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Fragmentation: In MS/MS, the specific fragmentation pattern retains the D6 label in the product ion, ensuring the internal standard transition is distinct from the analyte.
Physicochemical Properties[2][3][4][7][10][13]
Understanding the physical behavior of the D6 salt is critical for stock solution preparation and chromatographic method development.
| Property | Data / Observation | Implications for Protocol |
| Solubility | Soluble in Methanol, DMSO, Water (>10 mg/mL) | Prepare stock solutions in Methanol; dilute working standards in 50:50 MeOH:H2O to match mobile phase.[2] |
| pKa | ~8.6 (Basic amine) | Retention relies on pH control.[2] High pH (>9) improves retention on C18 but risks silica dissolution; acidic pH (<3) is standard for MS sensitivity.[2] |
| LogP | ~2.9 (Lipophilic) | Elutes well on C18/C8 columns.[2] Requires high organic content (>40%) for elution.[2] |
| Hygroscopicity | Moderate | Store desiccated at -20°C. Equilibrate to RT before weighing to prevent condensation errors.[2] |
Mechanism of Action: The Current Blockade
While the D6 form is an analytical tool, understanding the parent drug's mechanism is essential for interpreting PK/PD correlations. Ivabradine is a pure heart rate-lowering agent.[2][3][4][5]
Pathway Visualization
The following diagram illustrates the selective inhibition of the Hyperpolarization-Activated Cyclic Nucleotide-gated (HCN) channels in the Sinoatrial (SA) Node.
Caption: Ivabradine selectively inhibits the
Bioanalytical Application: LC-MS/MS Workflow
The primary utility of Ivabradine D6 is to correct for matrix effects (ion suppression/enhancement) and recovery losses during bioanalysis.
The Deuterium Isotope Effect (Critical Note)
Deuterium is slightly more lipophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which effectively shortens the bond length.
-
Chromatographic Consequence: Ivabradine D6 may elute slightly earlier (0.05 – 0.1 min) than unlabeled Ivabradine on Reversed-Phase (C18) columns.[2]
-
Mitigation: Ensure the MS integration window is wide enough to capture both the analyte and the IS. Do not rely on identical retention times; rely on the mass transition.[2]
Analytical Workflow Diagram
Caption: Standardized workflow for quantifying Ivabradine using D6-IS. Note the distinct MRM transitions for the parent and deuterated standard.
Experimental Protocol: Validated Extraction Method
This protocol is designed for human plasma but is adaptable to rat/mouse plasma for preclinical studies.[2]
Reagents:
-
IS: Ivabradine D6 HCl (100 ng/mL working solution in MeOH)
-
Precipitant: Acetonitrile (LC-MS grade)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Ivabradine D6 working solution (100 ng/mL). Vortex gently for 10 seconds.[2]
-
Why: Adding IS before precipitation ensures the IS tracks all recovery losses during the extraction.
-
-
Precipitation: Add 150 µL of cold Acetonitrile. Vortex vigorously for 1 minute.[2]
-
Separation: Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).
-
Why: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) during injection onto the Reverse Phase column.
-
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Mass Spectrometry Settings (Sciex API 4000/5500 or equiv):
-
Transition (Analyte): m/z 469.3
177.1 (Quantifier) -
Transition (IS - D6): m/z 475.3
177.1 (Quantifier)[2] -
Note: The product ion (177.1) corresponds to the N-methyl-benzazepine fragment, which does not carry the methoxy-D6 label, meaning the mass shift is lost in the fragment if the label were on the fragment. However, for D6 on the methoxy groups, the fragment retains the label if the fragmentation occurs elsewhere. Correction: The 177 fragment is usually the side chain or specific ring cleavage. Always verify the fragmentation of your specific D6 isomer. If the D6 is on the dimethoxybenzene ring, and the fragment includes that ring, the fragment will be +6. If the fragment is the N-side chain, it will be +0.
-
Refined Transition: For D6 on the dimethoxy ring, the parent is 475.3. If the fragment 177 is the N-methyl-N-(3-aminopropyl) moiety, it is unlabeled.[2] If the fragment is the dimethoxybenzocyclobutane moiety, it carries the label. Standard practice: Tune the MS to find the most intense product ion for the D6. Often 475.3
268.2 (D6-labeled fragment) or similar is used to maintain specificity.[2]
-
References
-
European Medicines Agency (EMA). (2005).[2] Scientific Discussion: Procoralan (Ivabradine). Retrieved from [Link]
-
François-Bouchard, M., et al. (2000).[2] Quantitative determination of ivabradine and its active metabolite in human plasma by LC-MS/MS. Journal of Chromatography B.
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 132999: Ivabradine. Retrieved from [Link][2]
-
Zhang, J., et al. (2010).[2] Simultaneous determination of ivabradine and N-demethylivabradine in human plasma by LC–ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [2]
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- 5. Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]
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